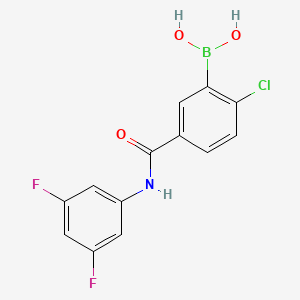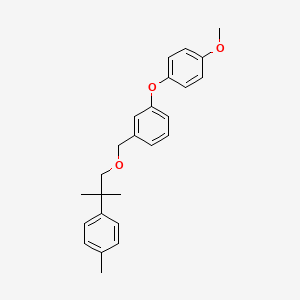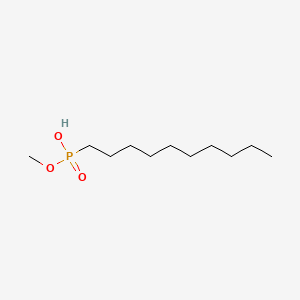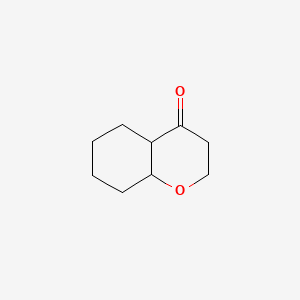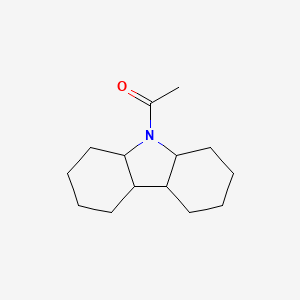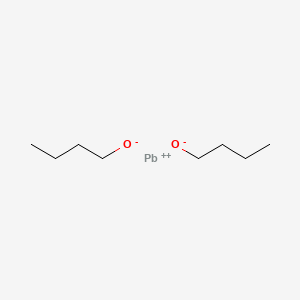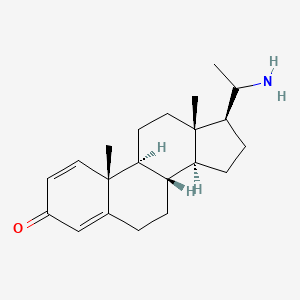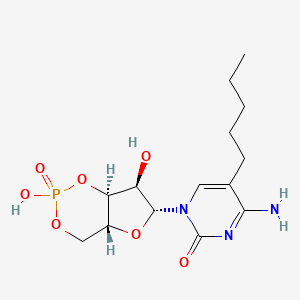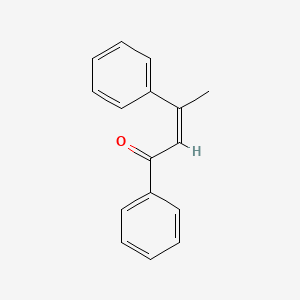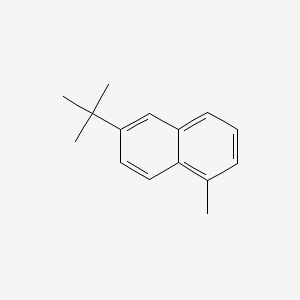
5'-Chloro-2'-methyl-2-hydroxy-5-nitrobenzanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is an organic compound with a complex structure that includes a chloro group, a methyl group, a hydroxy group, and a nitro group attached to a benzanilide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide typically involves multiple steps, starting with the preparation of the benzanilide core. One common method involves the nitration of a suitable precursor, followed by chlorination and methylation reactions. The hydroxy group is introduced through a hydroxylation reaction. Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, thionyl chloride for chlorination, and methyl iodide for methylation.
Industrial Production Methods
In an industrial setting, the production of 5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzanilide derivatives.
科学的研究の応用
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The chloro and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
類似化合物との比較
Similar Compounds
- 5’-Chloro-2’-methoxy-3-nitrobenzanilide
- 2-Chloro-2’-hydroxy-5’-nitrobenzanilide
- 5-Methyl-2-hydroxy-3-nitrochalcones
Uniqueness
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
213460-65-2 |
|---|---|
分子式 |
C14H11ClN2O4 |
分子量 |
306.70 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-2-3-9(15)6-12(8)16-14(19)11-7-10(17(20)21)4-5-13(11)18/h2-7,18H,1H3,(H,16,19) |
InChIキー |
QRWWBYYTIFNFJL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


